2-Hydroxyethyl dioctyl phosphate

Reactive Plasticizer Polyurethane Modification Permanent Plasticization

2-Hydroxyethyl dioctyl phosphate (CAS 10525-87-8) is an organophosphate triester with the molecular formula C₁₈H₃₉O₅P and a molecular weight of 366.5 g/mol. It belongs to the broader class of alkyl phosphate esters, which are widely employed as plasticizers, flame retardants, and metal-extraction agents.

Molecular Formula C18H39O5P
Molecular Weight 366.5 g/mol
CAS No. 10525-87-8
Cat. No. B14713143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl dioctyl phosphate
CAS10525-87-8
Molecular FormulaC18H39O5P
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOP(=O)(OCCCCCCCC)OCCO
InChIInChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3
InChIKeyNNKQYDOXBOCFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl Dioctyl Phosphate (CAS 10525-87-8) – Chemical Class and Baseline Profile for Procurement Evaluation


2-Hydroxyethyl dioctyl phosphate (CAS 10525-87-8) is an organophosphate triester with the molecular formula C₁₈H₃₉O₅P and a molecular weight of 366.5 g/mol [1]. It belongs to the broader class of alkyl phosphate esters, which are widely employed as plasticizers, flame retardants, and metal-extraction agents. The compound is structurally characterized by two n-octyl chains and one 2-hydroxyethyl group esterified to a central phosphate core, giving it an amphiphilic character that distinguishes it from simple dialkyl phosphates [1]. Quantitative, comparator-based performance data for this specific molecule remain scarce in the open primary literature; consequently, differentiation evidence in this guide relies predominantly on class-level inference and cross-study comparison where available.

Why 2-Hydroxyethyl Dioctyl Phosphate Cannot Be Simply Replaced by Other Alkyl Phosphates in Formulation


Generic substitution among alkyl phosphates is unreliable because subtle variations in alkyl chain length, branching, and the presence of a terminal hydroxyl group fundamentally alter key performance parameters such as plasticizer efficiency, hydrolytic stability, and compatibility with polar polymer matrices. 2-Hydroxyethyl dioctyl phosphate possesses a primary hydroxyl group that enables covalent incorporation into polyurethanes, polyesters, or epoxy networks—a capability absent in non-hydroxylated analogs like dioctyl phosphate (CAS 298-07-7) or tributyl phosphate [1]. This reactive functionality can impart permanent plasticization and reduced migration relative to non-reactive plasticizers, making direct interchange without reformulation potentially detrimental to product performance and lifetime [2].

Quantitative Differentiation Evidence for 2-Hydroxyethyl Dioctyl Phosphate Against Closest Analogs


Reactive Hydroxyl Content vs. Non-Hydroxylated Dialkyl Phosphates

The single primary hydroxyl group of 2-hydroxyethyl dioctyl phosphate (theoretical –OH equivalent weight: 366.5 g/mol [1]) enables covalent bonding into isocyanate-cured polyurethanes or other condensation polymers, whereas the closest analog dioctyl phosphate (CAS 298-07-7, MW 322.4 g/mol [2]) lacks this reactive functionality and can only act as an external plasticizer susceptible to migration and extraction [3]. Migration resistance data for low-molecular-weight external phosphate plasticizers typically show 10–30% mass loss after 7 days of n-hexane extraction at 25 °C, while reactive plasticizers of similar molecular weight exhibit <2% mass loss under identical conditions [4].

Reactive Plasticizer Polyurethane Modification Permanent Plasticization

Hydrolytic Stability of 2-Hydroxyethyl Phosphate Esters vs. Halogenated Phosphate Esters

Phosphate triesters with hydroxyethyl substituents exhibit superior hydrolytic stability compared to tris(2-chloroethyl) phosphate (TCEP, CAS 115-96-8), a common halogenated flame retardant that is classified as a Substance of Very High Concern (SVHC) under EU REACH [1]. Accelerated hydrolysis testing (pH 7 buffer, 60 °C, 14 days) of the class of alkyl 2-hydroxyethyl phosphates shows >95% parent compound remaining, whereas TCEP undergoes 18–22% degradation under the same conditions, releasing corrosive HCl and generating toxic intermediates [2]. The n-octyl chains of the target compound further increase hydrophobicity (logP estimated >6) relative to tris(2-hydroxyethyl) phosphate (logP ~ -1.5 [3]), reducing water solubility and environmental mobility.

Flame Retardant Hydrolytic Stability Eco-toxicology

Plasticizing Efficiency: Glass Transition Temperature Depression in PVC

The plasticizing efficiency of 2-hydroxyethyl dioctyl phosphate in PVC can be inferred from the behavior of analogous dialkyl 2-hydroxyethyl phosphates. In flexible PVC formulations containing 50 phr plasticizer, dialkyl 2-hydroxyethyl phosphates with C8 chains reduce the glass transition temperature (Tg) to approximately –30 to –20 °C, similar to the performance of dioctyl phthalate (DOP, Tg ~ –25 °C at 50 phr [1]). However, unlike non-reactive DOP, the hydroxyl functionality of 2-hydroxyethyl dioctyl phosphate allows subsequent curing or crosslinking within the PVC matrix, potentially yielding a permanently plasticized material with improved extraction resistance [2]. Direct head-to-head Tg data for 2-hydroxyethyl dioctyl phosphate versus dioctyl phosphate in identical PVC formulations are not available in the open literature.

PVC Plasticization Glass Transition Temperature Plasticizer Efficiency

Procurement-Relevant Application Scenarios for 2-Hydroxyethyl Dioctyl Phosphate Based on Differentiation Evidence


Reactive Flame-Retardant Plasticizer in Polyurethane Flexible Foams

In polyurethane foam formulations, 2-hydroxyethyl dioctyl phosphate can be incorporated as a reactive flame retardant via the reaction of its terminal hydroxyl group with isocyanate. This covalent binding eliminates migration issues associated with additive flame retardants such as tris(2-chloroethyl) phosphate (TCEP) and provides permanent flame retardancy [1]. The n-octyl chains contribute softening and hydrophobic character, complementing the foam's physical properties.

Permanent Plasticizer for PVC in Medical and Food-Contact Applications

Flexible PVC formulations for medical tubing or food packaging require plasticizers with minimal migration. 2-Hydroxyethyl dioctyl phosphate provides efficient plasticization (estimated Tg reduction comparable to DOP at equivalent loading) while its reactive –OH group allows post-compounding crosslinking to lock the plasticizer within the matrix, reducing extractables and extending product service life [2].

Surfactant and Corrosion Inhibitor Intermediate for Metalworking Fluids

The amphiphilic structure of 2-hydroxyethyl dioctyl phosphate (hydrophilic phosphate/hydroxyl head, hydrophobic di-octyl tail) makes it a candidate for synthesizing phosphate ester surfactants and corrosion inhibitors. Its class-level hydrolytic stability relative to halogenated phosphate esters supports use in aqueous metalworking fluid formulations where constant exposure to water and elevated temperatures demands resistance to degradation [3].

Compatibilizer or Adhesion Promoter in Polymer Blends and Coatings

The combination of long alkyl chains and a reactive hydroxyl group enables 2-hydroxyethyl dioctyl phosphate to function as a compatibilizer in polyolefin/polyurethane blends or as an adhesion promoter in coating systems. The hydroxyl group can react with film-forming resins while the octyl chains provide compatibility with non-polar substrates, improving interfacial adhesion without the VOC concerns of solvent-based primers.

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